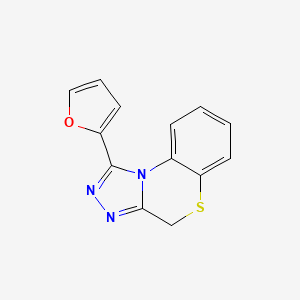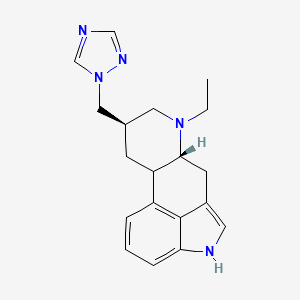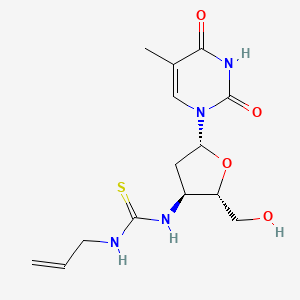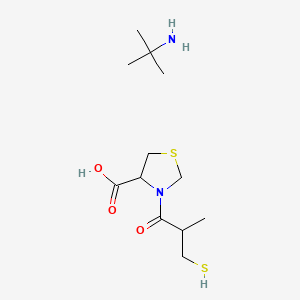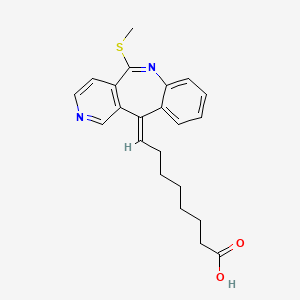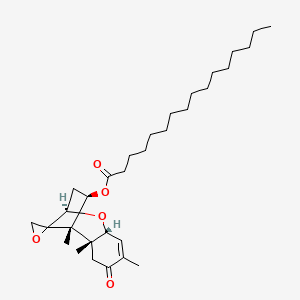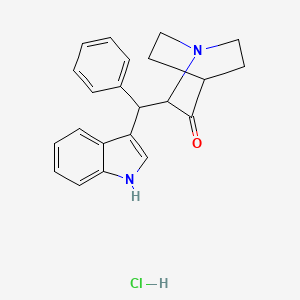
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride is a complex organic compound that features an indole moiety, a benzyl group, and a quinuclidinone structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The quinuclidinone moiety can be introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and microwave irradiation can also be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the quinuclidinone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The quinuclidinone structure may also play a role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinuclidine derivatives: Compounds with similar quinuclidinone moiety.
Oxindole derivatives: Compounds formed from the oxidation of indole.
Uniqueness
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride is unique due to its combination of the indole and quinuclidinone structures, which confer distinct biological activities and chemical reactivity. This combination makes it a valuable compound for various research applications .
Propiedades
Número CAS |
102338-84-1 |
|---|---|
Fórmula molecular |
C22H23ClN2O |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
2-[1H-indol-3-yl(phenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
InChI |
InChI=1S/C22H22N2O.ClH/c25-22-16-10-12-24(13-11-16)21(22)20(15-6-2-1-3-7-15)18-14-23-19-9-5-4-8-17(18)19;/h1-9,14,16,20-21,23H,10-13H2;1H |
Clave InChI |
BUEUVHPNFWXOMY-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CNC5=CC=CC=C54.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




